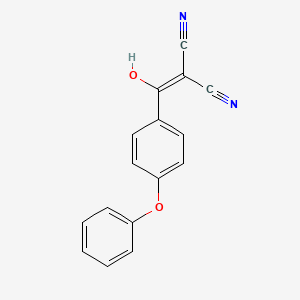

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

Description

Properties

IUPAC Name |

2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTPPIZIKZHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Acid Chloride Intermediate (Preferred Method)

-

- 4-Phenoxybenzoic acid

- Thionyl chloride (to form acid chloride)

- Malononitrile

- Organic base (e.g., diisopropylethylamine)

- Catalyst (e.g., 4-dimethylaminopyridine)

- Solvents: Toluene, tetrahydrofuran (THF), ethyl acetate

-

- Formation of Acid Chloride: 4-Phenoxybenzoic acid is refluxed with thionyl chloride for 1 hour to form 4-phenoxybenzoyl chloride. Excess thionyl chloride is removed by distillation.

- Condensation Reaction: The acid chloride is dissolved in toluene and THF. Malononitrile is added, and the mixture is cooled to approximately -10°C to 0°C. Diisopropylethylamine is added dropwise to maintain the temperature below 0°C.

- The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to 20°C and stirred overnight (~16 hours).

- Workup: The reaction mixture is filtered to remove amine hydrochloride salts. The filtrate is concentrated under reduced pressure, extracted with ethyl acetate, washed with dilute sulfuric acid, brine, and dried over sodium sulfate.

- Isolation: Evaporation of solvents yields the crude product, which can be purified by recrystallization or solvent-anti-solvent techniques.

-

- Yield reported up to 96%

- Product obtained as a white to grey-brown solid with melting point around 160-162°C

- Purity suitable for further synthetic use without extensive purification

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acid chloride formation | 4-Phenoxybenzoic acid + thionyl chloride | Reflux (~70°C) | 1 hour | - |

| Condensation | Acid chloride + malononitrile + base (DIPEA) + DMAP in toluene/THF | -10 to 0°C, then 20°C | Overnight (~16 h) | 96 |

| Workup and isolation | Extraction, washing, drying, evaporation | Room temperature | - | - |

DIPEA = N,N-Diisopropylethylamine; DMAP = 4-Dimethylaminopyridine

Alternative Preparation Using Direct Condensation in Toluene

-

- Malononitrile

- 4-Phenoxybenzaldehyde or related intermediate

- Organic base (e.g., diisopropylethylamine)

- Solvent: Toluene

-

- Malononitrile and toluene are cooled to 5°C in a reaction flask.

- A toluene solution of the 4-phenoxybenzaldehyde derivative is added slowly.

- Diisopropylethylamine is added dropwise while maintaining the temperature at about 5°C.

- The reaction mixture is then heated to 20°C and stirred for 16 hours.

- The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.

- The organic layer is washed with hydrochloric acid and dried over sodium sulfate.

- Concentration yields the product, which can be purified by recrystallization.

-

- Yield approximately 95%

- Characterized by 1H-NMR and mass spectrometry confirming the structure

Reaction Mechanism Insights

- The reaction involves nucleophilic attack of malononitrile’s active methylene group on the electrophilic carbonyl carbon of the acid chloride or aldehyde derivative.

- The base (e.g., diisopropylethylamine) deprotonates malononitrile, enhancing its nucleophilicity.

- The intermediate undergoes elimination to form the hydroxy-substituted methylene malononitrile.

- The presence of catalysts like DMAP can accelerate the acylation step when acid chlorides are used.

Solvent and Base Selection

- Solvents:

- Commonly used solvents include toluene, tetrahydrofuran (THF), ethyl acetate, and mixtures thereof.

- Solvent choice affects solubility and reaction rate; polar aprotic solvents like THF facilitate the reaction.

- Bases:

- Organic bases such as diisopropylethylamine (DIPEA) are preferred for their strong basicity and non-nucleophilic nature.

- Inorganic bases can also be used but are less common in this synthesis.

Purification Techniques

- The crude product is typically purified by:

- Filtration to remove salts

- Washing with aqueous acid and brine to remove impurities

- Drying over anhydrous sodium sulfate

- Recrystallization from suitable solvents (e.g., ethyl acetate, cyclohexane)

- Solvent-anti-solvent precipitation or lyophilization for amorphous forms

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting materials | 4-Phenoxybenzoic acid, malononitrile, thionyl chloride (for acid chloride formation) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvents | Toluene, tetrahydrofuran (THF), ethyl acetate |

| Temperature range | -10°C to 20°C |

| Reaction time | 1 hour (acid chloride formation), 16 hours (condensation) |

| Yield | 95-96% |

| Product form | White to grey-brown solid |

| Melting point | 160-162°C |

| Characterization methods | 1H-NMR, Mass spectrometry |

Research Findings and Notes

- The preparation method involving acid chloride intermediate and DIPEA base in toluene/THF is well-documented and yields high purity product suitable for further synthetic applications, such as in the synthesis of pyrazolopyrimidine derivatives used in pharmaceutical research.

- The reaction conditions are mild, and the process is scalable, making it suitable for industrial applications.

- The use of organic bases and aprotic solvents minimizes side reactions and improves yield.

- Purification steps are straightforward, involving standard organic extraction and recrystallization techniques.

- Analytical data such as 1H-NMR and mass spectrometry confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile, also known as Propanedinitrile, 2-[hydroxy(4-phenoxyphenyl)methylene]-, is an organic compound with a variety of applications in scientific research . It has the molecular formula and a molecular weight of 262.26 g/mol.

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block in organic synthesis and as a reference standard in analytical chemistry. It is also used in the preparation of pyrazolopyrimidines . In the synthesis of this compound, 4-phenoxybenzoic acid reacts with thionyl chloride () to form an intermediate, which then reacts with malononitrile under specific conditions.

Biology The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Diphenyl ether derivatives, related to this compound, inhibit mycobacterial cell wall synthesis by inhibiting the enzyme enoyl-acyl carrier protein reductase (InhA) .

Medicine It is explored for potential therapeutic applications, particularly in drug development.

Industry It is utilized in the development of new materials and chemical processes.

Reactions

- Oxidation: Formation of ketones or aldehydes.

- Reduction: Formation of primary or secondary amines.

- Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogs

Key Observations:

- Hydroxy vs. Methoxy groups, as in 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile, contribute to electron-donating effects, altering electronic properties such as absorption maxima in UV-Vis spectra .

- Phenyl vs. Heterocyclic Backbones: Compounds like 2-((5-(3-chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile incorporate heterocyclic rings (e.g., furan), which can modulate π-conjugation and steric effects, affecting applications in materials science . Phenothiazine derivatives (e.g., 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile) exhibit extended conjugation and high hyperpolarizability, making them suitable for photonic devices .

Key Observations:

- Regioselectivity: Reactions involving malononitrile often proceed via regioselective pathways. For example, α,α-dicyanoketene-N,S-acetals react with amines to form pyrazolo[1,5-a]pyrimidines, highlighting the versatility of malononitrile derivatives in heterocyclic synthesis .

- Hydroxy Group Reactivity : The hydroxy group in the target compound may participate in further functionalization, such as alkylation or esterification, which is less feasible in methoxy-substituted analogs .

Electronic and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Analogs

Key Observations:

- Hydroxy vs. Methoxy Electronic Effects : Hydroxy groups can redshift absorption spectra due to increased electron-withdrawing effects compared to methoxy groups .

- Phenothiazine Derivatives: Extended conjugation in phenothiazine analogs results in significant bathochromic shifts, making them suitable for optoelectronic applications .

Biological Activity

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile, also known as Compound 1, is a chemical compound with the molecular formula C16H10N2O2. Its structure features a hydroxy group, phenoxy moiety, and malononitrile functional groups, which contribute to its diverse biological activities. This article explores the biological activity of Compound 1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the nitrile groups can participate in various chemical reactions that modulate enzyme and receptor activities. This interaction can lead to significant biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that Compound 1 exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes. For instance, a study reported that derivatives of malononitrile compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to interfere with cell cycle progression and promote programmed cell death is attributed to its interaction with key regulatory proteins involved in these processes .

Table: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study found that derivatives of malononitrile compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .

- Anticancer Studies : Another investigation revealed that Compound 1 inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment .

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with Compound 1 resulted in G0/G1 phase arrest in A549 lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. Methodological Answer :

- Single-crystal XRD : Resolve stereochemistry and confirm the Z/E configuration of the methylene group. Weak intermolecular interactions (e.g., C–H···N hydrogen bonds) stabilize the crystal lattice, as observed in related malononitrile derivatives .

- FTIR : Key peaks at ~2200 cm⁻¹ (C≡N stretching) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups.

- NMR : NMR detects aromatic protons (δ 6.8–7.5 ppm) and the hydroxy-methylene proton (δ 8.2–8.5 ppm). NMR confirms nitrile carbons (δ 110–115 ppm).

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Focus :

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example:

- HOMO-LUMO gap : Correlates with photostability and charge-transfer potential.

- Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on reactivity, critical for designing aqueous-phase applications .

How does environmental pH influence the stability and degradation pathways of this compound?

Q. Advanced Research Focus :

- Hydrolysis : Under alkaline conditions (pH > 10), the nitrile groups may hydrolyze to carboxylic acids, altering toxicity profiles.

- Photodegradation : UV-Vis studies (λ = 254–365 nm) track cleavage of the phenoxy-methylene bond, generating 4-phenoxyphenol and malononitrile fragments. Environmental fate studies (e.g., Project INCHEMBIOL ) recommend combining HPLC-MS and ecotoxicity assays to assess degradation intermediates.

What experimental designs address contradictions in reported thermodynamic properties (e.g., melting point variability)?

Q. Methodological Answer :

- DSC/TGA : Differential scanning calorimetry (heating rate: 10°C/min) provides precise melting points and decomposition profiles.

- Reproducibility controls : Ensure consistent drying (vacuum desiccators) and purity validation (HPLC ≥98%). For example, conflicting boiling points in analogs (e.g., 530.2°C in vs. lower values in other derivatives) highlight the need for standardized pressure conditions .

How can structure-activity relationships (SAR) guide modifications to enhance bioactivity?

Q. Advanced Research Focus :

- Pharmacophore modeling : Replace the phenoxy group with electron-withdrawing substituents (e.g., nitro) to modulate electron density and binding affinity.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) to correlate substituent effects with activity. Evidence from phenylisoxazole analogs () suggests steric hindrance from the malononitrile group impacts target selectivity.

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Q. Methodological Answer :

- HPLC-DAD/UV : Use C18 columns (acetonitrile/water mobile phase) with detection at 254 nm. Calibration curves for impurities (e.g., 4-phenoxyphenol) require spiked recovery tests (RSD <5%) .

- LC-MS/MS : Differentiate isobaric impurities (e.g., isomers) via fragmentation patterns.

How do intermolecular interactions in the solid state affect material properties?

Advanced Research Focus :

Crystal packing analysis () reveals weak C–H···N and π-π interactions, which influence:

- Solubility : Polar solvents disrupt these interactions, enhancing dissolution.

- Thermal stability : Stronger intermolecular forces correlate with higher melting points.

What strategies validate the compound’s purity and identity in interdisciplinary studies?

Q. Methodological Answer :

- Multi-technique validation : Combine elemental analysis (C, H, N), NMR, and HRMS.

- Reference standards : Cross-check with commercially available malononitrile derivatives (e.g., ) for retention time alignment in chromatographic methods.

How can eco-toxicological risks be assessed during early-stage development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.